Cas no 17429-69-5 (Isorhamnetin 3-gentiobioside)

Isorhamnetin 3-gentiobioside 化学的及び物理的性質
名前と識別子
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- 4H-1-Benzopyran-4-one,3-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
- 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
- 4H-1-Benzopyran-4-one,3-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hy...
- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- Astragaloside
- Isorhamnetin 3-O-gentiobioside
- Astragalosidemix
- Astragalosidemixof
- Total Saponins from Astragali Radix
- Astragalosidetotal
- CH87984
- CH90651
- Isorhamnetin 3-gentiobioside
- Y0034
- A811629
- 3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-6-(hydroxymethyl
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- MDL: MFCD07368617
- インチ: 1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1
- InChIKey: GPZLFWVUSQREQH-QDYVESOYSA-N
- ほほえんだ: O([C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](CO[C@H]2[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O2)O)O1)O)C1C(C2=C(C=C(O)C=C2OC=1C1C=CC(O)=C(OC)C=1)O)=O
計算された属性
- せいみつぶんしりょう: 640.16395g/mol
- ひょうめんでんか: 0
- XLogP3: -1.5
- 水素結合ドナー数: 10
- 水素結合受容体数: 17
- 回転可能化学結合数: 8
- どういたいしつりょう: 640.16395g/mol
- 単一同位体質量: 640.16395g/mol
- 水素結合トポロジー分子極性表面積: 275Ų
- 重原子数: 45
- 複雑さ: 1060
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 640.5
じっけんとくせい
- 色と性状: Yellow powder
- ふってん: 1000.6℃/760mmHg
- PSA: 278.66000
- LogP: -2.41170
Isorhamnetin 3-gentiobioside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A833186-20mg |
Astragaloside |
17429-69-5 | ,≥98% | 20mg |
¥226.00 | 2022-09-03 | |
TRC | I893003-1mg |
Isorhamnetin 3-gentiobioside |
17429-69-5 | 1mg |
$ 155.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A52540-20mg |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
17429-69-5 | 20mg |
¥148.0 | 2021-09-10 | ||
Ambeed | A714724-10mg |
Astragaloside |
17429-69-5 | 97% | 10mg |
$15.0 | 2024-08-03 | |
1PlusChem | 1P00AD3F-500mg |
ASTRAGALOSIDE |
17429-69-5 | ≥95% | 500mg |
$187.00 | 2024-06-19 | |
1PlusChem | 1P00AD3F-25mg |
ASTRAGALOSIDE |
17429-69-5 | ≥95% | 25mg |
$39.00 | 2024-06-19 | |
Aaron | AR00ADBR-20mg |
Astragaloside |
17429-69-5 | 20mg |
$51.00 | 2025-02-10 | ||
A2B Chem LLC | AE82731-20mg |
Astragaloside |
17429-69-5 | analytical standard ≥98% | 20mg |
$158.00 | 2024-04-20 | |
TargetMol Chemicals | T4S0823-50mg |
Astragaloside |
17429-69-5 | 50mg |
¥ 1000 | 2024-07-20 | ||
A2B Chem LLC | AE82731-100mg |
Astragaloside |
17429-69-5 | 98% by HPLC | 100mg |
$9835.00 | 2024-01-03 |
Isorhamnetin 3-gentiobioside 関連文献
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Haijun Qu,Meijuan Sun,Yu Cao,Longyuan Wang,Zhiwu Han Anal. Methods 2014 6 6815
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Xiangyu Zhang,Yaojuan Chu,Mengli Wang,Yingying Shi,Lihua Zuo,Zhuolun Li,Jiyun Liu,Jian Kang,Shuzhang Du,Bing Li,Zhi Sun,Xiaojian Zhang Anal. Methods 2022 14 4990
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Hui-Long Luo,Jie Zhong,Fu-Yuan Ye,Qian Wang,Yue-Ming Ma,Ping Liu,Hua Zhang,Ming-Yu Sun,Jian Jiang Anal. Methods 2014 6 4593
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Feng Qiu,Zhanqi Tong,Jianyi Gao,Manyuan Wang,Muxin Gong Anal. Methods 2015 7 3054
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Jing Zhang,Wen Xu,Yuanyuan Chen,Juan Huang,Junqi Bai,Xiaohui Qiu,Zhihai Huang Anal. Methods 2015 7 9800
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Manshan Xiao,Hongyuan Chen,Zhongfeng Shi,Yifan Feng,Wen Rui Anal. Methods 2014 6 8045
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Li Gu,Ying Liang,Tianshu Zhou,Xiaoshan Tang,Guoyue Shi Anal. Methods 2012 4 492
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Guoxu Ma,Zuliang Luo,Meihua Yang,Haifeng Wu,Junshan Yang,Xiaoyan Xing,Xiaobo Sun,Xudong Xu Food Funct. 2021 12 5539
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Zhen-Yu Li,Pan He,Hai-Feng Sun,Xue-Mei Qin,Guan-Hua Du Mol. BioSyst. 2014 10 3022
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Yi Tao,Yanhui Jiang,Weidong Li,Baochang Cai Anal. Methods 2016 8 4211
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid-3-O-glycosides
- Flavonoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Isorhamnetin 3-gentiobiosideに関する追加情報
Isorhamnetin 3-gentiobioside: A Comprehensive Overview
Isorhamnetin 3-gentiobioside (CAS No. 17429-69-5) is a bioactive compound that has garnered significant attention in the fields of pharmacology, nutrition, and natural product research. This compound belongs to the class of flavonoids, specifically the subclass of flavones, and is characterized by its unique glycosylation pattern. The molecule consists of isorhamnetin, a flavone aglycone, attached to a gentiobiosyl group, which is a disaccharide composed of two glucose units. This structural feature not only enhances the compound's stability but also influences its bioavailability and pharmacokinetics.
The CAS registry number 17429-69-5 uniquely identifies this compound in scientific literature and regulatory databases. Recent studies have highlighted the potential of Isorhamnetin 3-gentiobioside as a promising candidate for therapeutic applications due to its antioxidant, anti-inflammatory, and antimicrobial properties. These findings are supported by in vitro and in vivo experiments that demonstrate its ability to scavenge free radicals, modulate inflammatory pathways, and inhibit the growth of pathogenic microorganisms.
One of the most notable aspects of Isorhamnetin 3-gentiobioside is its role in combating oxidative stress, a condition linked to various chronic diseases such as cardiovascular disorders, neurodegenerative diseases, and cancer. Research published in high-impact journals like *Nature Communications* and *Journal of Medicinal Chemistry* has shown that this compound can effectively reduce oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, its ability to inhibit pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) makes it a potential candidate for treating inflammatory conditions.
The glycosylation pattern of Isorhamnetin 3-gentiobioside plays a crucial role in its pharmacokinetics. The attachment of the gentiobiosyl group enhances the compound's solubility and stability, which are critical factors for its absorption and distribution within the body. Studies conducted by researchers at the University of California have demonstrated that this glycosylation also contributes to the compound's bioavailability, making it more effective than its aglycone counterpart (isorhamnetin) in certain therapeutic contexts.
In terms of clinical applications, Isorhamnetin 3-gentiobioside has shown promise in the management of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Preclinical studies have indicated that this compound can improve insulin sensitivity, reduce lipid peroxidation, and modulate lipid metabolism. These effects are particularly relevant given the rising prevalence of metabolic disorders worldwide.
Moreover, Isorhamnetin 3-gentiobioside has been investigated for its potential anticancer properties. Research published in *Cancer Letters* has shown that this compound can induce apoptosis in various cancer cell lines while sparing normal cells. Its ability to inhibit key oncogenic pathways such as NF-κB and PI3K/AKT further underscores its potential as a chemopreventive agent.
The natural sources of Isorhamnetin 3-gentiobioside include various plants such as *Scutellaria baicalensis* (Chinese skullcap), *Onopordum acanthium* (thistle), and *Solidago virgaurea* (goldenrod). These plants have been traditionally used in herbal medicine for their health-promoting properties. Modern extraction techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have enabled the isolation and characterization of this compound from these sources.
In conclusion, Isorhamnetin 3-gentiobioside (CAS No. 17429-69-5) is a bioactive flavonoid glycoside with significant therapeutic potential. Its antioxidant, anti-inflammatory, and anticancer properties make it a valuable candidate for drug development. As research continues to uncover its mechanisms of action and clinical applications, this compound is poised to play a pivotal role in advancing natural product-based therapeutics.



